molecular formula C24H29N3O3S B2911173 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1040662-43-8

3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2911173
CAS No.: 1040662-43-8
M. Wt: 439.57
InChI Key: GVSOIVKMMKVGQB-UHFFFAOYSA-N
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Description

3-[4-(4-Benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a unique hybrid structure, combining a 4-benzylpiperidine moiety—a group present in compounds with various documented biological activities—with a 1,2,4-benzothiadiazine 1,1-dioxide core, a privileged scaffold known for its diverse pharmacological potential . The strategic integration of these pharmacophores makes it a valuable chemical tool for probing structure-activity relationships (SAR), particularly in the discovery and development of novel enzyme inhibitors and receptor modulators. Its specific mechanism of action is a subject for empirical investigation, but its structure suggests potential for targeting central nervous system (CNS) pathways or other critical enzymatic systems. Researchers can utilize this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns, hit-to-lead optimization studies, and for investigating new mechanisms of action in cellular and animal models of disease. This product is intended For Research Use Only and is not approved for use in humans or animals for any diagnostic or therapeutic purpose.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-18(15-23-25-21-9-5-6-10-22(21)31(29,30)26-23)16-24(28)27-13-11-20(12-14-27)17-19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSOIVKMMKVGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common approach is the reductive amination of a benzylpiperidine derivative with a suitable aldehyde or ketone, followed by cyclization with a benzothiadiazine precursor. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to modify the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the molecule.

Scientific Research Applications

3-[4-(4-Benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzothiadiazine-dione vs. Benzimidazolone: The target compound shares a sulfonamide-containing benzothiadiazine-dione core with ’s chromenone derivative, which exhibits antibacterial properties. In contrast, Benperidol’s benzimidazolone core () is associated with antipsychotic activity, highlighting how core structure dictates target specificity. The benzothiadiazine-dione’s sulfonamide group may enhance solubility compared to Benperidol’s benzimidazolone .
  • Pyrido-pyrimidinone Derivatives: and compounds feature pyrido-pyrimidinone cores.

Substituent Effects

  • Piperidine/Piperazine Derivatives: The 4-benzylpiperidinyl group in the target compound contrasts with Benperidol’s 4-fluorophenyl-oxobutyl-piperidinyl group.
  • Linker Modifications : The 2-methyl-4-oxobutyl chain in the target compound differs from Benperidol’s unsubstituted oxobutyl linker. The methyl group may restrict conformational flexibility, optimizing interactions with hydrophobic binding pockets .

Functional Group Contributions

  • Thioxo and Chromenone Groups: ’s thioxo-thiazolidinone moiety could confer redox activity or metal chelation, relevant in antimicrobial contexts. ’s chromenone-fluorine substituent likely enhances electronic effects, improving antibacterial potency .

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